molecular formula C18H23NO2S B7463464 N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide

N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide

Cat. No. B7463464
M. Wt: 317.4 g/mol
InChI Key: VXMXURXBVXHXDO-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

The mechanism of action of DIDS involves the binding of the compound to specific sites on ion channels and transporters, resulting in the inhibition of their activity. DIDS has been shown to bind to the extracellular domains of chloride channels and anion exchangers, blocking their transport function. Similarly, DIDS has been shown to bind to the sodium-coupled bicarbonate transporter, inhibiting its activity.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit acid secretion in the stomach, reduce the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, and modulate the activity of the Na+/H+ exchanger. Additionally, DIDS has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using DIDS in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to selectively modulate the activity of these channels and transporters without affecting other cellular processes. Additionally, DIDS has been shown to be stable in solution, allowing for long-term experiments. However, one limitation of using DIDS is its potential for off-target effects. Due to its ability to bind to multiple targets, DIDS may have unintended effects on cellular processes.

Future Directions

There are several areas of future research for DIDS. One area of interest is the development of more specific analogs of DIDS that target specific ion channels and transporters. Additionally, further research is needed to fully understand the mechanisms of action of DIDS and its effects on cellular processes. Finally, DIDS has potential therapeutic applications for a variety of diseases, including cystic fibrosis and inflammatory bowel disease, and further research is needed to explore these potential applications.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide, or DIDS, is a valuable tool for scientific research due to its ability to modulate ion channels and transporters. Its specificity and stability make it a valuable tool for investigating ion transport mechanisms and their roles in physiological processes. While there are limitations to its use, DIDS has potential for future research and therapeutic applications.

Synthesis Methods

The synthesis of DIDS involves the reaction of 2,6-diethylphenol with chlorosulfonic acid, followed by the addition of 3,4-dimethylaniline. The resulting product is then purified through recrystallization to obtain DIDS in its pure form. This synthesis method has been well established in the literature and has been used to produce DIDS for a variety of research applications.

Scientific Research Applications

DIDS has been used extensively in scientific research due to its ability to modulate ion channels and transporters. It has been shown to inhibit chloride channels, anion exchangers, and sodium-coupled bicarbonate transporters, among others. These effects make DIDS a valuable tool for investigating ion transport mechanisms and their roles in physiological processes.

properties

IUPAC Name

N-(2,6-diethylphenyl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-5-15-8-7-9-16(6-2)18(15)19-22(20,21)17-11-10-13(3)14(4)12-17/h7-12,19H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMXURXBVXHXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide

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